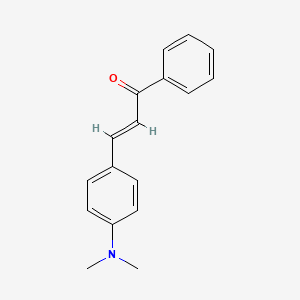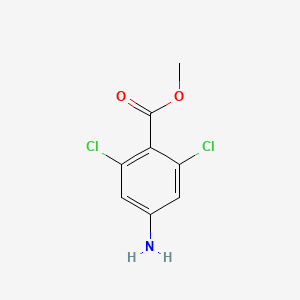
Gb3-beta-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Gb3-beta-ethylamine primarily targets globotriaosylceramide (Gb3) , a glycosphingolipid (GSL) molecule . Gb3 is present in cell membranes of distinct cell types and plays a crucial role in physiological regulation and pathological processes .
Mode of Action
This compound interacts with its target, Gb3, by binding to it. This interaction can mediate host-pathogen interactions, as certain bacterial toxin families have evolved to enter eukaryotic cells through GSL receptors like Gb3 . The nature of Gb3-bound ligands and the intracellular trafficking unleashed by those ligands are key factors in this process .
Biochemical Pathways
The interaction of this compound with Gb3 affects various biochemical pathways. Gb3 plays a relevant role in albumin reabsorption and low molecular weight protein filtering into primary urine . The presence of this compound can potentially influence these processes.
Pharmacokinetics
The detection of gb3 in peripheral blood mononuclear cells (pbmc) and blood smears has been proposed as a novel marker for diagnostics, follow-up, and treatment control in fabry disease .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by its interaction with Gb3. For instance, Gb3-deficient mice showed a significant increase in urinary albumin and low molecular weight protein, indicating the role of Gb3 in these processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts such as Lewis acids and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Gb3-beta-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the glycosidic bonds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Gb3-beta-ethylamine has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Gb3-beta-ethylamine can be compared with other glycosphingolipids such as:
Globotriaosylceramide (Gb3): The parent compound, which lacks the ethylamine group.
Lactosylceramide (LacCer): A related glycosphingolipid with a different sugar composition.
Gangliosides: A class of glycosphingolipids with sialic acid residues.
This compound is unique due to the presence of the ethylamine group, which can enhance its biological activity and specificity .
Propiedades
IUPAC Name |
(2R,3S,5R)-2-[(3R,5S,6S)-6-[(3S,5S,6R)-6-(2-aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO16/c21-1-2-32-18-14(30)11(27)16(7(4-23)34-18)37-20-15(31)12(28)17(8(5-24)35-20)36-19-13(29)10(26)9(25)6(3-22)33-19/h6-20,22-31H,1-5,21H2/t6?,7?,8?,9-,10?,11?,12?,13-,14-,15-,16+,17-,18+,19+,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTNJTQCWLYRTK-XYNCSFRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@H]1[C@H](C([C@@H](C(O1)CO)O[C@H]2[C@H](C([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one](/img/structure/B3028583.png)




![2-(Bromodifluoromethyl)benzo[d]thiazole](/img/structure/B3028593.png)
![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)




